1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride
Overview
Description
The compound "1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various fluorinated compounds and their reactions with amines, which are relevant to understanding the chemistry of fluorinated amines such as the one . Fluorinated amines are a significant class of compounds in medicinal chemistry due to their unique physicochemical properties .
Synthesis Analysis
The synthesis of fluorinated amines can involve various strategies, including the nucleophilic substitution reactions as described in the synthesis of a novel trifluoromethyl-substituted bis(ether amine) monomer . Additionally, a practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid has been reported, which exhibits remarkable functional group tolerance and does not require rigorous exclusion of moisture or oxygen . These methods could potentially be adapted for the synthesis of "1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride".
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized using various spectroscopic techniques, such as NMR and IR spectroscopy . These techniques can provide detailed information about the molecular environment of fluorine atoms and the overall geometry of the molecule. For "1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride", similar analytical methods would be used to confirm its structure.
Chemical Reactions Analysis
Fluorinated amines can participate in a variety of chemical reactions. The reaction between perfluoro-olefins and amines can lead to the formation of N-alkylamides or imines, depending on the reaction conditions . The reactivity of "1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride" would likely be influenced by the presence of the trifluoromethyl group, which can affect both the electronic properties and steric hindrance of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated amines, such as solubility, moisture absorption, and dielectric constants, are crucial for their application in various fields, including the electronics industry . The introduction of fluorine atoms can significantly alter these properties, often leading to increased chemical and thermal stability . For "1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride", one would expect low moisture absorption and possibly a low dielectric constant, making it potentially useful in electronic applications.
Scientific Research Applications
Synthesis of Fluorine-Containing Compounds
1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride is instrumental in synthesizing various fluorine-containing compounds. For instance, reactions involving this compound have been used to produce trifluoromethyl-containing 1,2-diamines, amino alcohols, and β-amino acids, as demonstrated in the study by Korotaev et al. (2009) (Korotaev et al., 2009).
Reactions with Amines and Alcohols
The compound shows significant reactivity when reacting with amines and alcohols. Furin et al. (2000) described reactions between similar trifluoro compounds and secondary amines, leading to the formation of various fluorine-containing ethers and amides (Furin et al., 2000).
Blood Substitute Research
In the field of medical research, particularly concerning blood substitutes, the compound has shown potential. Ono et al. (1985) explored the electrochemical fluorination of partly fluorinated compounds, which is relevant in developing perfluorochemicals used in blood substitutes (Ono et al., 1985).
Synthesis of Dihydrotriazines
The compound has also been used in the synthesis of symmetrical 1,2-dihydrotriazines. Fetyukhin and Vovk (1983) detailed the reaction of a similar trifluoro compound with primary amines, leading to these triazines or carbodiimides (Fetyukhin & Vovk, 1983).
Biological Applications
In biological studies, compounds like 1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride have been used to study enzyme inactivation. Kim and Lee (2017) reported the inactivation of bovine plasma amine oxidase by similar trifluoro compounds (Kim & Lee, 2017).
Optical Detection
The compound's derivatives have been explored for optical detection purposes. Tamiaki et al. (2013) demonstrated the use of trifluoroacetyl derivatives for the optical detection of various amines (Tamiaki et al., 2013).
Fluorescence Enhancement
In the realm of fluorescence, the compound has been investigated for its role in enhancing fluorescence in specific probes, as studied by McQuade, Pluth, and Lippard (2010) (McQuade, Pluth, & Lippard, 2010).
Safety And Hazards
The compound has been classified with the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1,1,1-trifluoro-2-methylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N.ClH/c1-3(2,8)4(5,6)7;/h8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLSBKZIORHVOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661331 | |
Record name | 1,1,1-Trifluoro-2-methylpropan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride | |
CAS RN |
174886-04-5 | |
Record name | 2-Propanamine, 1,1,1-trifluoro-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174886-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-Trifluoro-2-methylpropan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trifluoro-2-methylpropan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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